molecular formula C12H12N2O3S B6419890 methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate CAS No. 82424-55-3

methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate

Cat. No.: B6419890
CAS No.: 82424-55-3
M. Wt: 264.30 g/mol
InChI Key: RTYFOOTZPDFOCS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate (CAS 82424-55-3) is a high-purity chemical intermediate designed for pharmaceutical and biological research. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The molecular structure includes a 3-methoxyphenyl substituent and ester functionality, making it a versatile building block for the synthesis of more complex molecules. The thiazole ring is a common motif in many treatment drugs and preclinical candidates, contributing to activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . For instance, thiazole-containing molecules are known to act as enzyme inhibitors and receptor modulators, playing roles in key biochemical pathways . Researchers value this specific derivative for its potential in constructing novel compounds aimed at hitting various therapeutic targets. Its structural features are consistent with molecules explored in early-stage drug discovery. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the scientific literature for specific synthetic applications and mechanisms of action related to their field of study.

Properties

IUPAC Name

methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYFOOTZPDFOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188325
Record name Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82424-55-3
Record name Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82424-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as iodine, to form the thiazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted thiazole compounds, depending on the reagents and conditions used.

Scientific Research Applications

Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The thiazole ring structure is known to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3-methoxyphenyl substituent in the target compound distinguishes it from analogs such as methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate () and ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate (). Key differences include:

  • This difference may influence reactivity, solubility, and intermolecular interactions .
  • Steric Considerations : The 3-methoxy group’s position (meta) versus 4-fluoro (para) could alter steric hindrance, affecting binding affinities in biological systems or crystal packing in solid-state structures.

Ester Group Variations

The methyl ester in the target compound contrasts with ethyl ester analogs (e.g., ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate). Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, which may impact bioavailability or formulation strategies .

Functional Group Modifications

lists derivatives with carbamoyl groups (e.g., methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate, CAS 1112444-69-5).

Data Table: Comparative Analysis of Key Analogs

Compound Name Substituent (Position 3) Ester Group Molecular Weight (g/mol) CAS Number Reference
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate 3-methoxyphenyl Methyl Not reported Not available Target compound
Methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate 4-fluorophenyl Methyl 266.30 Not available
Ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate 4-fluorophenyl Ethyl Not reported Discontinued
Methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate Methylcarbamoyl Methyl Not reported 1112444-69-5

Research Implications and Limitations

  • Synthetic Accessibility: While Gewald thiophene synthesis methods () are noted for related compounds, the target compound’s synthesis pathway remains speculative.
  • Biological Activity: No direct data on the target compound’s activity is provided, but fluorophenyl analogs () and carbamoyl derivatives () imply a focus on optimizing substituents for target engagement.

Biological Activity

Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12N2O3SC_{12}H_{12}N_2O_3S. The compound features a thiazole ring with an amino group and a methoxy-substituted phenyl group, which are critical for its biological activity.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions. One common method includes the cyclization of 3-methoxyphenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base, such as sodium ethoxide. This process is often conducted under controlled temperatures using solvents like dichloromethane or ethanol to yield high-purity products .

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, while the thiazole ring engages in π-π interactions with aromatic residues. This interaction modulates enzymatic activity, which can lead to therapeutic effects .
  • Anticancer Properties: Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial and Antifungal Activities

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in drug development targeting infections caused by bacteria and fungi .

Case Studies and Research Findings

Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on several human cancer cell lines. The compound exhibited IC50 values ranging from 2.4 to 78 nM against HeLa and MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Mechanistic Insights
In vitro studies showed that this compound induces apoptosis through the mitochondrial pathway. This was evidenced by the activation of caspase-3 in treated cells .

Comparative Analysis

Compound IC50 (nM) Target Activity Type
This compound2.4 - 78HeLa, MCF-7Anticancer
Compound 3b (similar thiazole)<210HT-29Anticancer
Compound 1 (reference)<100Various cancer linesAnticancer

Q & A

What are the optimal synthetic routes for methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate, and how can reaction yields be improved?

Level: Basic
Answer:
The synthesis of this thiazole derivative typically involves heterocyclic ring formation via condensation reactions. A common approach includes:

  • Step 1: Reacting 3-methoxyphenyl-substituted precursors (e.g., thioureas or thioamides) with α-haloketones or esters under basic conditions to form the thiazole core.
  • Step 2: Introducing the 4-amino group via nucleophilic substitution or reduction of nitro intermediates.
  • Step 3: Esterification or transesterification to finalize the carboxylate moiety.

Yield Optimization Strategies:

  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products, as demonstrated in triazole-thiadiazole syntheses .
  • Employ regioselective catalysts (e.g., Pd or Cu complexes) to direct substituent placement, minimizing isomer formation .
  • Monitor reaction progress with HPLC or TLC to isolate intermediates and reduce degradation .

What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Level: Basic
Answer:
Key Techniques:

MethodParametersPurpose
NMR 1H^1H, 13C^{13}C, 2D-COSYAssign methoxyphenyl, thiazole ring, and ester groups. Amino protons may show exchange broadening.
IR 1650–1750 cm1^{-1} (C=O), 3200–3400 cm1^{-1} (N-H)Confirm ester and amine functionalities.
X-ray Crystallography Single-crystal diffractionResolve regiochemistry of substituents on the thiazole ring.
HRMS Exact mass analysis (<3 ppm error)Validate molecular formula (C12_{12}H11_{11}N2_2O3_3S).

Reference Data:

  • Compare with structurally similar compounds, such as methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS 886361-30-4), which shares analogous spectral features .

How should researchers design in vitro assays to evaluate the biological activity of this thiazole derivative?

Level: Basic
Answer:
Assay Design Considerations:

  • Target Selection: Prioritize enzymes/receptors common to thiazoles (e.g., kinases, COX-2, or bacterial dihydrofolate reductase) .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC50_{50} values.
  • Controls: Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1% v/v).
  • Reproducibility: Triplicate runs with blinded analysis to reduce bias.

Example Protocol:

Enzyme Inhibition: Pre-incubate the compound with target enzyme (30 min, 37°C), then add substrate and measure kinetics via spectrophotometry .

Cytotoxicity: Use MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

What strategies can resolve contradictions in reported biological activity data across different studies?

Level: Advanced
Answer:
Root Causes of Contradictions:

  • Variability in compound purity (e.g., residual solvents or isomers).
  • Differences in assay conditions (pH, temperature, or cell lines).

Resolution Strategies:

  • Meta-Analysis: Compare studies using standardized metrics (e.g., pIC50_{50}) and exclude outliers with poor quality controls .
  • Orthogonal Validation: Re-test the compound in independent labs using identical protocols (e.g., EPA DSSTox guidelines) .
  • Structural Confirmation: Verify batch-to-batch consistency via XRD or NMR to rule out polymorphism or degradation .

How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?

Level: Advanced
Answer:
Computational Workflow:

Docking Simulations: Use AutoDock Vina or Schrödinger to model binding poses in protein active sites (e.g., COX-2 PDB: 3LN1).

MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hydrogen bonds with Ser530) .

QSAR Modeling: Corinate substituent electronegativity (e.g., methoxy vs. fluoro groups) with activity data to guide structural optimization .

Validation:

  • Compare predictions with experimental mutagenesis data (e.g., alanine scanning of target proteins) .

What are the challenges in scaling up the synthesis while maintaining regioselectivity, and how can they be addressed?

Level: Advanced
Answer:
Challenges:

  • Regioselectivity Loss: Increased steric hindrance at scale promotes undesired isomer formation.
  • Exothermic Reactions: Poor heat dissipation leads to side reactions.

Solutions:

  • Flow Chemistry: Continuous reactors improve heat/mass transfer and reduce byproducts .
  • Design of Experiments (DoE): Optimize parameters (temperature, solvent polarity) via response surface methodology .
  • Catalyst Engineering: Immobilize catalysts (e.g., MgO nanoparticles) to enhance reusability and selectivity .

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